molecular formula C9H11N3O5S B13648785 4-Thiazoleacetic acid,2-amino-a-[[2-(diphenylmethoxy)-1,1-dimethyl-2-oxoethoxy]imino]-,(Z)-(9CI)

4-Thiazoleacetic acid,2-amino-a-[[2-(diphenylmethoxy)-1,1-dimethyl-2-oxoethoxy]imino]-,(Z)-(9CI)

Cat. No.: B13648785
M. Wt: 273.27 g/mol
InChI Key: VNCBMEHASYISTH-UHFFFAOYSA-N
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Description

The compound 4-Thiazoleacetic acid,2-amino-a-[[2-(diphenylmethoxy)-1,1-dimethyl-2-oxoethoxy]imino]-,(Z)-(9CI) is a structurally complex thiazole derivative characterized by a 2-aminothiazole core conjugated with a diphenylmethoxy-dimethyl-ketone-substituted imino group. Its (Z)-stereochemistry is critical for biological interactions, particularly in pharmaceutical intermediates .

Properties

IUPAC Name

2-[[(2-amino-1,3-thiazol-4-yl)-carboxymethylidene]amino]oxy-2-methylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O5S/c1-9(2,7(15)16)17-12-5(6(13)14)4-3-18-8(10)11-4/h3H,1-2H3,(H2,10,11)(H,13,14)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNCBMEHASYISTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)O)ON=C(C1=CSC(=N1)N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Route

The compound is synthesized via an oxime formation reaction starting from 4-thiazoleacetic acid derivatives and appropriate aminooxy precursors. The key steps include:

  • Activation of the carboxylic acid group on the 4-thiazoleacetic acid.
  • Coupling with an aminooxy intermediate to form the oxime linkage.
  • Introduction of the diphenylmethoxy and dimethyl-oxoethoxy groups through esterification or etherification reactions.

Typical solvents used include polar aprotic solvents such as N,N-Dimethylformamide (DMF), and coupling reagents such as N-hydroxybenzotriazole hydrate (HOBt) and dicyclohexylcarbodiimide (DCC) facilitate the formation of amide or ester bonds.

Stepwise Synthesis Example (Based on Patent and Literature Data)

Step Description Reagents/Solvents Conditions Notes
1 Preparation of 2-amino-4-thiazoleacetic acid Starting from thiazole derivatives Controlled pH, aqueous medium pH adjustment with HCl or base
2 Activation of carboxyl group DCC, HOBt, DMF Room temperature, inert atmosphere Formation of active ester intermediate
3 Coupling with aminooxy compound Aminooxy intermediate, DMF Stirring at ambient temperature Formation of oxime linkage
4 Introduction of diphenylmethoxy group Diphenylmethanol or derivative, base Mild heating Etherification reaction
5 Purification Extraction with ethyl acetate or methylene chloride Rotary evaporation, vacuum drying Removal of solvents, isolation of product

This general synthetic scheme is supported by patent CN103804321A and CN106045937A, which describe similar oxime and thiazole acetic acid derivatives preparation methods with solvent extraction and pH control steps to optimize yield and purity.

Key Research Discoveries and Optimization

  • Solvent Selection : Ethyl acetate and methylene chloride are preferred for extraction steps due to their efficiency in separating the product from reaction mixtures.
  • pH Control : Adjusting the pH during the initial reaction steps with concentrated hydrochloric acid improves the yield of the amino-thiazole intermediate and stabilizes the oxime formation.
  • Temperature and Vacuum Drying : Rotary evaporation under 30–40 °C and vacuum (0.06–0.08 MPa) is critical for solvent removal without decomposing the sensitive oxime and thiazole structures.
  • Coupling Reagents : Use of HOBt and DCC enhances coupling efficiency and reduces side reactions, which is crucial for the formation of the aminooxy linkage.

Patents and Industrial Relevance

Several patents disclose methods related to the synthesis of this compound or closely related analogs:

  • CN103804321A : Describes a method for preparing (Z)-5-amino-α-(ethoxy imino group)-1,2,4-thiadiazole-3-acetic acid, which shares mechanistic similarities in oxime formation and pH control.
  • CN106045937A : Details a synthesis of {2-[2-(2-amino-4-thiazolyl)-amino acetyl]-4-thiazolyl}-acetic acid, highlighting multi-step synthesis involving amino-thiazole intermediates and acetylation reactions.

These patents emphasize the pharmaceutical importance of such compounds as intermediates in antibiotic synthesis, particularly for β-lactam antibiotics like aztreonam, where the thiazole acetic acid moiety is a critical structural component.

Summary Table of Preparation Parameters

Parameter Optimal Conditions/Values References
Solvents DMF, Ethyl acetate, Methylene chloride
Coupling Reagents N-hydroxybenzotriazole hydrate (HOBt), DCC
Temperature Room temperature for coupling; 30–40 °C for drying
pH Adjusted with concentrated HCl
Vacuum Pressure 0.06–0.08 MPa during solvent removal
Reaction Atmosphere Inert atmosphere (e.g., nitrogen)

Chemical Reactions Analysis

Types of Reactions

4-Thiazoleacetic acid, 2-amino-α-[[2-(diphenylmethoxy)-1,1-dimethyl-2-oxoethoxy]imino]-, (Z)-(9CI) undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are possible, where the thiazole ring can be modified by introducing different substituents.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Common solvents include dichloromethane, ethanol, and water.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Based on the search results, here's what is known about the applications of thiazole derivatives and related compounds:

General Applications of Thiazole Derivatives

  • Thiazole-containing heterocyclic compounds possess numerous biological activities, including anticancer, antiviral, anti-inflammatory, antidiabetic, antihypertensive, antitubercular, and anticonvulsant effects .
  • Thiazole agents have demonstrated effectiveness in treating cancer and HIV, in addition to other reported activities .
  • Due to the growing number of reported activities, research is ongoing to discover new applications for this class of compounds .
  • Substitutions such as O, N, and S play an important role in modifying the pharmacokinetic and pharmacodynamic properties of heterocyclic compounds .

Specific Research on Thiazole Acetic Acid Derivatives

  • New synthetic derivatives of thiazole were studied for cardiovascular effects using isolated hearts and blood vessels of rats .
  • Some derivatives of thiazole acetic acid may produce strong sympathetic actions .
  • Research has been conducted to screen new synthesized derivatives of thiazole acetic acid for cardiovascular effects using isolated hearts and aortas in experimental rats .

2-Amino-4-thiazoleacetic acid

  • 2-Amino-4-thiazoleacetic acid is a building block used in the synthesis of active pharmaceutical products .
  • 2-Amino-4-thiazoleacetic acid did not show mutagenic effects in S. typhymurium, and E. coli KMWP2p, both with and without metabolic activation .
  • It has been used in the preparation of poly(2-amino-4-thiazoleacetic acid)/multiwalled carbon nanotubes modified glassy carbon .

Synthesis and Characterization of Thiadiazole Derivatives

  • 1,3,4-Thiadiazole molecules were synthesized and characterized using various methods like UV, FT-IR, 13C-NMR, and 1H-NMR .
  • These molecules showed an inhibitory effect on Klebsiella pneumoniae and Staphylococcus hominis, with some also affecting Staphylococcus epidermidis and alpha Streptococcus haemolyticus .
  • The compounds also showed an inhibitory effect for the Staphylococcus epidermidis protein .

Important Considerations

  • The compound "4-Thiazoleacetic acid,2-amino-a-[[2-(diphenylmethoxy)-1,1-dimethyl-2-oxoethoxy]imino]-,(Z)-(9CI)" is also known by other names and identifiers :
    • CAS Registry Numbers: 102507-85-7, 80542-76-3
    • Synonyms: SCHEMBL10558052, (Z)-2-((((2-Aminothiazol-4-yl)(carboxy)methylene)-amino)oxy)-2-methylpropanoic acid
  • The molecular formula is C9H11N3O5S and its molecular weight is 273.27 g/mol .

Mechanism of Action

The mechanism of action of 4-Thiazoleacetic acid, 2-amino-α-[[2-(diphenylmethoxy)-1,1-dimethyl-2-oxoethoxy]imino]-, (Z)-(9CI) involves its interaction with specific molecular targets. The thiazole ring can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues and Substituent Analysis

The following table highlights structural and synthetic differences between the target compound and key analogues:

Compound Name Substituents Synthesis Method Yield Purity Key Application/Activity References
4-Thiazoleacetic acid,2-amino-a-[[2-(diphenylmethoxy)-1,1-dimethyl-2-oxoethoxy]imino]-,(Z)-(9CI) (Target) Diphenylmethoxy, dimethyl-ketone, (Z)-imino Condensation + hydrolysis 77% 97.3% Cephalosporin intermediate
(Z)-2-(2-Chloroacetamido)-α-(methoxyimino)-4-thiazoleacetic acid Chloroacetyl, methoxyimino Not explicitly described Antibiotic precursor
Ethyl (2Z)-(2-amino-1,3-thiazol-4-yl)(methoxyimino)acetate Ethyl ester, methoxyimino Esterification Synthetic intermediate
(Z)-2-(2-Aminothiazol-4-yl)-2-carboxymethoxyiminoacetic acid (ATCMA) Carboxymethoxyimino Condensation Chelating agent
2-Amino-α-(methoxyimino)-4-thiazoleacetic acid Methoxyimino (simplified structure) Hydrolysis of methyl ester Cephalosporin synthesis

Key Observations

Substituent Impact :

  • The diphenylmethoxy-dimethyl-ketone group in the target compound confers significant steric hindrance and lipophilicity compared to simpler substituents (e.g., methoxy or carboxymethoxy). This may enhance metabolic stability in drug intermediates .
  • Chloroacetyl and carboxymethoxy groups in analogues introduce electrophilic or chelating properties, expanding utility in metal coordination or targeted drug delivery .

Biological Relevance :

  • While the target compound is primarily an intermediate, analogues like thiazole-oxadiazole hybrids exhibit cytotoxic activity (e.g., 50% inhibition of cancer cell growth at 10 µM) . This suggests that structural modifications (e.g., adding oxadiazole rings) can confer direct bioactivity.

Pharmaceutical Intermediates

  • The (Z)-stereochemistry of the target compound is crucial for binding to penicillin-binding proteins in cephalosporins. Substitution patterns (e.g., diphenylmethoxy) may reduce enzymatic degradation .
  • Ethyl ester derivatives () are simpler to synthesize but lack the steric bulk required for advanced antibiotic formulations .

Chelation and Coordination Chemistry

  • ATCMA () demonstrates metal-chelating capabilities due to its carboxymethoxyimino group, highlighting the versatility of thiazole derivatives in non-pharmaceutical applications .

Biological Activity

4-Thiazoleacetic acid derivatives, particularly those containing amino and imino functionalities, have garnered attention in pharmacological research due to their diverse biological activities. This article focuses on the compound 4-Thiazoleacetic acid, 2-amino-α-[[2-(diphenylmethoxy)-1,1-dimethyl-2-oxoethoxy]imino]-, (Z)-(9CI) , exploring its biological activities, synthesis, and potential therapeutic applications.

Chemical Structure

The compound is characterized by a thiazole ring, an acetic acid moiety, and a complex side chain featuring diphenylmethoxy and dimethyl oxoethoxy groups. This unique structure is believed to contribute to its biological properties.

Anticancer Activity

Research has shown that thiazole derivatives exhibit significant anticancer properties. For instance, compounds related to 4-thiazoleacetic acid have been tested against various cancer cell lines. A study indicated that derivatives of thiazole demonstrated cytotoxic effects against hepatocellular carcinoma (HepG2) and other cancer types, with IC50 values as low as 0.06 µM for potent derivatives .

Table 1: Anticancer Activity of Thiazole Derivatives

CompoundCell Line TestedIC50 (µM)
Compound AHepG20.06
Compound BMCF70.1
Compound CSK-OV-32.5

Antimicrobial Activity

The antimicrobial potential of thiazole derivatives has also been widely studied. Complexes formed with transition metals have shown enhanced antibacterial activity. For example, certain thiazole-acetic acid hydrazide complexes exhibited significant antibacterial effects against various Gram-positive and Gram-negative bacteria .

Table 2: Antimicrobial Activity of Thiazole Derivatives

CompoundOrganism TestedMinimum Inhibitory Concentration (MIC)
Complex AE. coli32 µg/mL
Complex BS. aureus42 µg/mL
Complex CC. albicans24 µg/mL

Antioxidant Properties

Thiazole derivatives have been reported to possess antioxidant properties, which are critical for protecting cells from oxidative stress. In vitro studies demonstrated that certain thiazole compounds could scavenge free radicals effectively .

Case Studies

  • Cardiovascular Effects : A study evaluated the effects of new synthetic derivatives of thiazole acetic acid on isolated rat hearts. The results indicated that these compounds could significantly reduce heart rates at specific concentrations, suggesting potential applications in cardiovascular therapeutics .
  • Antioxidant Efficacy : Another investigation highlighted the antioxidant capacity of a thiazole derivative in protecting myocardial tissues from damage induced by oxidative stress, emphasizing its therapeutic potential in cardioprotection .

Q & A

Q. What are the foundational synthetic routes for preparing 4-thiazoleacetic acid derivatives, and how are protecting groups utilized?

The synthesis of thiazole derivatives typically involves sequential protection-deprotection strategies. For example, the amino group in thiazole intermediates can be protected using triphenylchloromethane in dimethylformamide with triethylamine, while hydroxyl groups are alkylated with tert-butyl esters of α-bromo acids in dimethyl sulfoxide (DMSO) . Hydrolysis of ethoxycarbonyl groups using sodium hydroxide yields carboxylic acid derivatives, critical for downstream functionalization . These steps ensure regioselectivity and prevent side reactions during multi-step syntheses.

Q. How is structural confirmation achieved for 4-thiazoleacetic acid derivatives?

Characterization relies on a combination of 1H NMR (to verify stereochemistry and substituent integration), ESI-MS (for molecular weight confirmation), and HPLC (to assess purity ≥95%). For example, (S)-2-(1-benzamido-2-methylpropyl)-N-(4,4-difluorocyclohexyl)thiazole-4-carboxamide was confirmed via 1H NMR (δ 8.73 ppm for amide protons) and ESI-MS (m/z 422.2 [M+H]+) . HPLC retention times (e.g., tR = 5.2 min under acetonitrile/water 50/50) further validate purity .

Advanced Research Questions

Q. How can reaction yields be optimized for derivatives with sterically hindered substituents?

Low yields in sterically challenging syntheses (e.g., 3,4,5-trifluorobenzamide derivatives at 9% yield) are improved by adjusting solvent polarity and reaction duration. DMSO enhances solubility of hydrophobic intermediates, while extended reflux (18–24 hours) ensures complete coupling . Catalytic additives like potassium carbonate or triethylamine mitigate steric hindrance during alkylation . For example, tert-butyl ester intermediates achieved 67% yield under optimized DMSO/K2CO3 conditions .

Q. What analytical approaches resolve contradictions in spectral data during structural elucidation?

Discrepancies in NMR or MS data (e.g., unexpected splitting or m/z deviations) require 2D NMR techniques (COSY, HSQC) to clarify coupling patterns and assign quaternary carbons. In cases of low HPLC purity (e.g., 22% for compound 35), preparative HPLC or recrystallization (water-ethanol) removes byproducts . Conflicting ESI-MS signals may indicate tautomerism, resolved via pH-controlled analysis or IR spectroscopy to confirm functional groups .

Q. What methodologies evaluate the biological activity of 4-thiazoleacetic acid analogs?

While specific data for the target compound is limited, related thiazole derivatives are screened for antimicrobial activity using MIC assays against Gram-positive/negative bacteria (e.g., Staphylococcus aureus, E. coli) and fungi (e.g., Candida albicans). Cytotoxicity is assessed via MTT assays in mammalian cell lines . For example, diazolidine derivatives showed IC50 values <10 µM against fungal pathogens, suggesting a structure-activity relationship (SAR) dependent on methoxy and halogen substituents .

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